Fmoc-Val-Ala-aminomethyl acetate chemical properties and characteristics.
Fmoc-Val-Ala-aminomethyl acetate chemical properties and characteristics.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-Val-Ala-aminomethyl acetate (B1210297) is a specialized chemical compound primarily utilized as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This dipeptide-based linker, featuring a Valine-Alanine sequence, is designed for enzymatic cleavage within the lysosomal compartment of target cancer cells, facilitating the specific release of a cytotoxic payload. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under various conditions but can be readily removed during synthesis. The C-terminal aminomethyl acetate group provides a reactive handle for conjugation to a payload molecule. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and characterization, and its critical role in ADC technology.
Chemical Properties and Characteristics
Fmoc-Val-Ala-aminomethyl acetate is a white to off-white solid. Its structure combines the Fmoc protecting group with the dipeptide Val-Ala, terminating in an aminomethyl acetate moiety. This composition provides a balance of stability and specific reactivity required for its function as an ADC linker.
Quantitative Data
The key chemical properties of Fmoc-Val-Ala-aminomethyl acetate are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2505045-86-1 | [1][2] |
| Molecular Formula | C₂₆H₃₁N₃O₆ | [1] |
| Molecular Weight | 481.54 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [5] |
Role in Antibody-Drug Conjugates (ADCs)
The Val-Ala dipeptide sequence is a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[][7] This enzymatic susceptibility is the cornerstone of its function as a cleavable linker in ADCs.
Mechanism of Action
Once an ADC incorporating a Val-Ala linker binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and alanine (B10760859) residues.[][8] This cleavage event initiates the release of the conjugated cytotoxic payload, which can then exert its therapeutic effect, leading to apoptosis of the cancer cell. The Val-Ala linker has been shown to offer advantages over the more common Val-Cit linker, including lower hydrophobicity, which can lead to ADCs with higher drug-to-antibody ratios (DAR) without significant aggregation.[7][9]
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of Fmoc-Val-Ala-aminomethyl acetate.
Synthesis of Fmoc-Val-Ala-OH
The synthesis of the dipeptide precursor, Fmoc-Val-Ala-OH, is typically performed using solid-phase peptide synthesis (SPPS) or solution-phase chemistry. A standard solution-phase approach is described below.
Materials:
-
Fmoc-Val-OH
-
H-Ala-OtBu·HCl (Alanine tert-butyl ester hydrochloride)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of Fmoc-Val-OH: Dissolve Fmoc-Val-OH (1 equivalent), HOBt (1.1 equivalents) in DMF. Cool the solution to 0°C in an ice bath. Add DIC (1.1 equivalents) dropwise and stir the mixture for 30 minutes at 0°C.
-
Coupling Reaction: In a separate flask, dissolve H-Ala-OtBu·HCl (1 equivalent) in DMF and add DIPEA (2.5 equivalents). Stir for 10 minutes. Add the activated Fmoc-Val-OH solution to the alanine solution and stir the reaction mixture overnight at room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Val-Ala-OtBu.
-
Deprotection: Dissolve the crude product in a mixture of DCM and TFA (e.g., 1:1 v/v) and stir at room temperature for 2-4 hours.
-
Isolation: Remove the solvent under reduced pressure. The residue can be purified by crystallization or flash chromatography to yield pure Fmoc-Val-Ala-OH.
Synthesis of Fmoc-Val-Ala-aminomethyl acetate
This step involves the amidation of the C-terminus of Fmoc-Val-Ala-OH with aminomethyl acetate.
Materials:
-
Fmoc-Val-Ala-OH
-
Aminomethyl acetate hydrochloride (or the free base)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF
Procedure:
-
Dissolve Fmoc-Val-Ala-OH (1 equivalent) in DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution. Stir for 15 minutes to activate the carboxylic acid.
-
Add aminomethyl acetate hydrochloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Work-up and Purification: Dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield Fmoc-Val-Ala-aminomethyl acetate.
Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm), protons of valine and alanine residues in the peptide backbone, and the methyl protons of the acetate group. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the amide bonds and the acetate group, aromatic carbons of the Fmoc group, and aliphatic carbons of the amino acid side chains. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound (e.g., [M+H]⁺ or [M+Na]⁺). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound, typically >95%. |
Safety and Handling
Fmoc-Val-Ala-aminomethyl acetate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[4] Store in a cool, dark, and dry place, preferably in a freezer at -20°C under an inert atmosphere.[4]
Conclusion
Fmoc-Val-Ala-aminomethyl acetate is a critical component in the design and synthesis of advanced Antibody-Drug Conjugates. Its Val-Ala dipeptide structure allows for specific enzymatic cleavage in the tumor microenvironment, ensuring targeted payload delivery. The synthetic route, while multi-step, relies on well-established peptide coupling and protecting group chemistry. A thorough understanding of its properties, synthesis, and mechanism of action is essential for researchers in the field of targeted cancer therapy and drug development.
References
- 1. Fmoc-Val-Ala-aminomethyl acetate - Immunomart [immunomart.com]
- 2. Fmoc-Val-Ala-aminomethyl acetate | 2505045-86-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc-Val-Ala-OH, ADC linker, 150114-97-9 | BroadPharm [broadpharm.com]
- 5. Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18 | Poster Board #942 - American Chemical Society [acs.digitellinc.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. books.rsc.org [books.rsc.org]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
